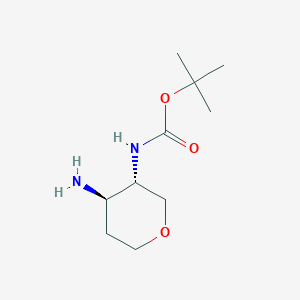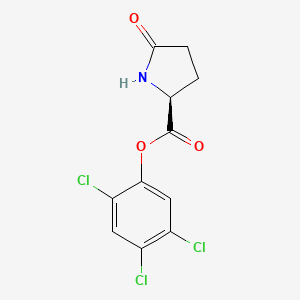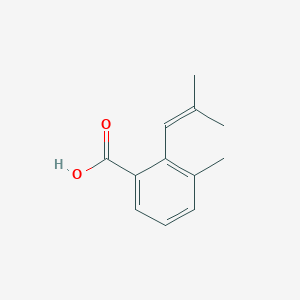
tert-Butyl ((3S,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate
Übersicht
Beschreibung
tert-Butyl ((3S,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate: is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tetrahydropyran ring, an amino group, and a carbamic acid ester functional group. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3S,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using amines.
Formation of the Carbamic Acid Ester: This step involves the reaction of the amino-tetrahydropyran intermediate with tert-butyl chloroformate under basic conditions to form the carbamic acid ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbamic acid ester to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl ((3S,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology
In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may also serve as a probe to study enzyme-substrate interactions.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, making it a potential candidate for drug development. It can be used in the synthesis of pharmaceuticals targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
Wirkmechanismus
The mechanism of action of tert-Butyl ((3S,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- trans-(4-Amino-tetrahydro-pyran-3-yl)-carbamic acid methyl ester
- trans-(4-Amino-tetrahydro-pyran-3-yl)-carbamic acid ethyl ester
- trans-(4-Amino-tetrahydro-pyran-3-yl)-carbamic acid isopropyl ester
Uniqueness
The uniqueness of tert-Butyl ((3S,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate lies in its specific structural features, such as the tert-butyl ester group, which can influence its reactivity, stability, and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C10H20N2O3 |
|---|---|
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
tert-butyl N-[(3S,4R)-4-aminooxan-3-yl]carbamate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-6-14-5-4-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m1/s1 |
InChI-Schlüssel |
FEECMUCDEXAFQK-HTQZYQBOSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H]1COCC[C@H]1N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1COCCC1N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![L-Serine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-O-(phenylmethyl)-](/img/structure/B8703496.png)







![ethyl 6-(1H-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8703562.png)

